Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Anticancer SYK Inhibition Cytotoxicity

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (CAS 1234616-16-0) is a heterocyclic building block featuring a pyridazine core substituted at the 6-position with a reactive hydrazinyl group and at the 3-position with a methyl carboxylate ester, stabilized as a hydrochloride salt for enhanced handling and shelf-life. Its molecular formula is C6H9ClN4O2 with a molecular weight of 204.61 g/mol, and it is commercially available with purities typically ranging from 95% to 97%.

Molecular Formula C6H9ClN4O2
Molecular Weight 204.614
CAS No. 1234616-16-0
Cat. No. B1145541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride
CAS1234616-16-0
Molecular FormulaC6H9ClN4O2
Molecular Weight204.614
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C=C1)NN.Cl
InChIInChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H
InChIKeyMLCYNQDLYZUSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydrazinylpyridazine-3-Carboxylate Hydrochloride (CAS 1234616-16-0): Chemical Profile and Procurement-Relevant Specifications


Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (CAS 1234616-16-0) is a heterocyclic building block featuring a pyridazine core substituted at the 6-position with a reactive hydrazinyl group and at the 3-position with a methyl carboxylate ester, stabilized as a hydrochloride salt for enhanced handling and shelf-life. Its molecular formula is C6H9ClN4O2 with a molecular weight of 204.61 g/mol, and it is commercially available with purities typically ranging from 95% to 97% . This compound serves as a key synthetic intermediate in medicinal chemistry, enabling access to diverse hydrazone, pyrazolyl, and triazolopyridazine derivatives through straightforward condensation and cyclization chemistries .

Why Direct Substitution of Methyl 6-Hydrazinylpyridazine-3-Carboxylate Hydrochloride with In-Class Analogs Risks Assay Failure


The 6-hydrazinylpyridazine-3-carboxylate scaffold exhibits distinct reactivity and biological performance dictated by the precise substitution pattern on the pyridazine ring. Substituting the 6-hydrazinyl group with an amino, chloro, or hydroxyl moiety fundamentally alters the compound's ability to form hydrazones—a critical derivatization step for generating bioactive libraries . Furthermore, comparative in vitro studies on structurally related pyridazine derivatives reveal that subtle modifications, such as the introduction of a chlorine atom or an isopropylidene group, can shift anti-proliferative IC50 values by over 90%, underscoring the non-interchangeable nature of these analogs in structure-activity relationship (SAR) campaigns [1]. Therefore, generic substitution without rigorous comparative data introduces significant variability, jeopardizing assay reproducibility and lead optimization.

Quantitative Performance Benchmarks for Methyl 6-Hydrazinylpyridazine-3-Carboxylate Hydrochloride Against In-Class Comparators


Superior Anti-Proliferative Potency in SYK-Driven Cancer Cell Lines vs. Closely Related 3-Chloro-6-Hydrazinylpyridazine Analogs

In a direct head-to-head in vitro comparison of 6-[2-(propan-2-ylidene)hydrazinyl] pyridazine derivatives, the analog bearing the methyl carboxylate ester at the 3-position (CHP 4a, a direct derivative of methyl 6-hydrazinylpyridazine-3-carboxylate) demonstrated significantly enhanced cytotoxicity against SYK-dependent cancer cells. It achieved an IC50 of 18.33 μM, exhibiting 1.9-fold greater potency than the 4b analog (35.0 μM) and 1.3-fold greater potency than the 4c analog (23.5 μM) [1]. This performance advantage is attributed to the methyl carboxylate substituent's contribution to optimal binding interactions at the SYK active site.

Anticancer SYK Inhibition Cytotoxicity

Validated Reactivity Profile: Hydrazone Formation Efficiency and Structural Confirmation via Advanced Crystallography

The hydrazinyl moiety of methyl 6-hydrazinylpyridazine-3-carboxylate serves as a key nucleophile for condensation with carbonyl compounds to form hydrazones—a reaction that is central to its utility as a building block. The successful synthesis and unambiguous structural confirmation of its hydrazone derivatives (e.g., 6-[2-(propan-2-ylidene)hydrazinyl] pyridazines) were achieved using a multi-step sequence and validated by 1H NMR, LC-MS, and single-crystal X-ray diffraction (XRD). The crystal structure revealed an orthorhombic system (space group Pbcn) with a dihedral angle of 4.37 Å between the pyridazine core and the hydrazone substituent, confirming the expected geometry and high purity of the final product [1]. In contrast, chloro- or amino-substituted pyridazines often require harsher conditions or alternative coupling reagents for analogous transformations, introducing additional synthetic complexity [2].

Synthetic Chemistry Crystallography Hydrazone Formation

Comparative Vasorelaxant Potency of Hydrazinylpyridazine Scaffold: Benchmarking Against the Clinically Used Hydralazine

In a class-level analysis of 6-aryl-5-piperidino-3-hydrazinopyridazines, the core hydrazinylpyridazine pharmacophore demonstrated significantly greater vasorelaxant activity than hydralazine, a widely used clinical vasodilator. Across a series of novel derivatives, the IC50 values for relaxing noradrenaline- or high K+-induced contractions in isolated rat thoracic aorta were substantially lower than those for hydralazine, indicating enhanced potency [1]. While direct data for methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride in this specific assay are not yet reported, these findings validate the inherent biological activity of the hydrazinylpyridazine motif and position it as a privileged scaffold for developing next-generation cardiovascular agents, potentially surpassing the efficacy of established drugs like hydralazine.

Vasorelaxant Cardiovascular Hydralazine Analog

Evidence-Driven Application Scenarios for Methyl 6-Hydrazinylpyridazine-3-Carboxylate Hydrochloride (CAS 1234616-16-0) in R&D


Medicinal Chemistry: Synthesis and Optimization of Potent SYK Kinase Inhibitors for Oncology

This compound serves as a superior starting point for the development of spleen tyrosine kinase (SYK) inhibitors, as demonstrated by the 1.9-fold improvement in in vitro IC50 (18.33 μM vs. 35.0 μM) over closely related analogs [1]. Its hydrazinyl group enables efficient hydrazone formation, and the methyl carboxylate ester provides a modifiable handle for further SAR exploration. Laboratories focused on targeted cancer therapies can directly leverage this quantitative potency advantage to prioritize lead series.

Chemical Biology: Construction of Focused Hydrazone and Heterocyclic Libraries

The compound's well-documented reactivity in forming structurally characterized hydrazones (validated by single-crystal XRD) makes it a reliable and versatile building block for generating diverse chemical libraries [2]. This is particularly valuable for high-throughput screening campaigns where consistent and predictable derivatization chemistry is essential for generating high-quality hits. The confirmed reaction pathway and structural fidelity minimize the risk of producing undefined mixtures or uncharacterizable products.

Cardiovascular Drug Discovery: Exploration of Novel Vasodilator Scaffolds

For programs seeking to develop next-generation antihypertensive agents, this compound offers an entry point to the validated hydrazinylpyridazine pharmacophore. Class-level evidence indicates that derivatives of this core exhibit superior vasorelaxant potency compared to the clinical benchmark, hydralazine, in isolated tissue assays [3]. This suggests a potential for improved efficacy or a differentiated mechanism of action in cardiovascular indications, justifying further preclinical investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.